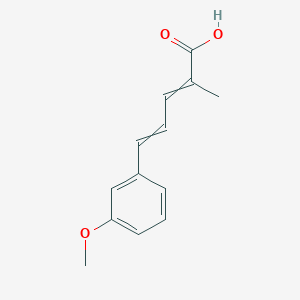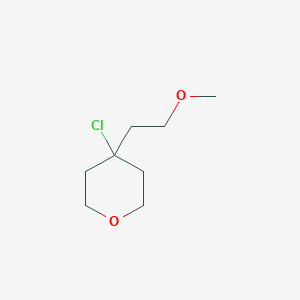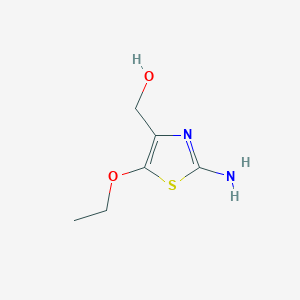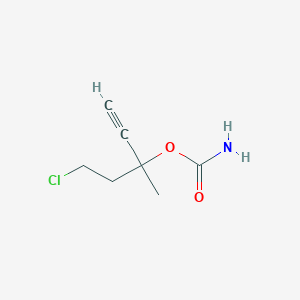
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate is an organic compound with a molecular formula of C9H16O4 It is a chiral ester, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Methoxycarbonyl)-2-methylhexanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Corresponding substituted ester.
Scientific Research Applications
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(Methoxycarbonyl)-2-methylhexanoate exerts its effects depends on the specific context of its use. In biochemical applications, it may interact with enzymes or receptors, influencing various metabolic pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(Methoxycarbonyl)-2-oxiranecarboxylic acid: Another chiral ester with different functional groups and reactivity.
(2S)-2-(Methoxycarbonyl)-2-methylpentanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. Its applications in various fields highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
88253-97-8 |
|---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
(2S)-2-methoxycarbonyl-2-methylhexanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-6-9(2,7(10)11)8(12)13-3/h4-6H2,1-3H3,(H,10,11)/p-1/t9-/m0/s1 |
InChI Key |
IMRWVSSSILYGAW-VIFPVBQESA-M |
Isomeric SMILES |
CCCC[C@@](C)(C(=O)[O-])C(=O)OC |
Canonical SMILES |
CCCCC(C)(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)



![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)




